
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications, particularly in agriculture as pesticides and in various industrial processes. The compound’s structure features a phosphorodithioic acid core with diethyl ester groups and a thiadiazole ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and heating can help in scaling up the production while ensuring safety and quality control. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O,O-diethyl O-pyrazinyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((5-(2-propenylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
38091-03-1 |
|---|---|
Fórmula molecular |
C10H17N2O2PS4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
diethoxy-[(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O2PS4/c1-4-7-17-10-12-11-9(19-10)8-18-15(16,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 |
Clave InChI |
DMWTUKSGEASZRE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1=NN=C(S1)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


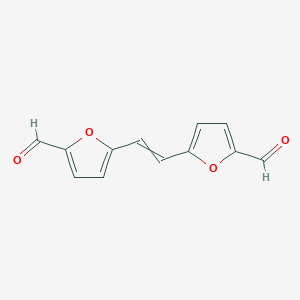
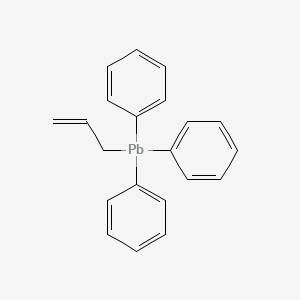
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)

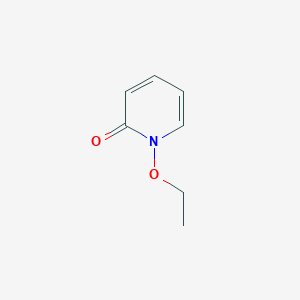

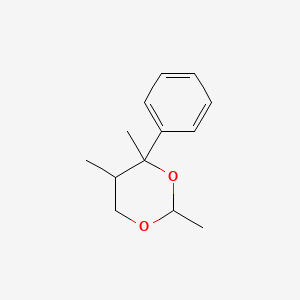
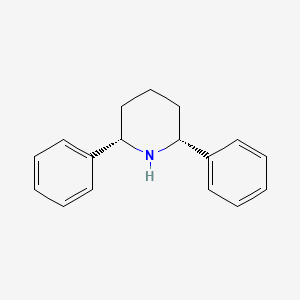
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


